

The Therapeutic Potential of TUB-040: A Technical Guide

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This in-depth technical guide explores the therapeutic potential of TUB-040, a next-generation antibody-drug conjugate (ADC) showing promise in the treatment of solid tumors. This document details the core aspects of TUB-040, including its mechanism of action, preclinical data, and emerging clinical findings, to provide a comprehensive resource for professionals in the field of oncology drug development.

Introduction to TUB-040

TUB-040 is an investigational antibody-drug conjugate engineered to target the sodium-dependent phosphate transport protein 2b (NaPi2b), a transmembrane protein overexpressed in various solid tumors, including ovarian and non-small cell lung cancer.[1][2] The ADC is composed of a humanized, Fc-silenced IgG1 antibody directed against NaPi2b, conjugated to the potent topoisomerase I inhibitor exatecan via a stable, cleavable linker.[3][4] This targeted delivery system is designed to maximize the cytotoxic effect on tumor cells while minimizing systemic toxicity.[1][3]

A key feature of TUB-040 is the utilization of Tubulis' proprietary P5 conjugation technology, which results in a homogenous drug-to-antibody ratio (DAR) of 8.[3][5] This technology ensures high stability of the ADC in circulation, preventing premature release of the cytotoxic payload and enabling efficient and sustained delivery to the tumor site.[3][6]

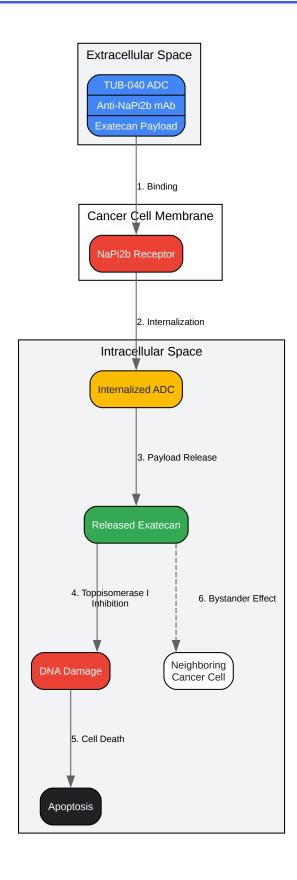


Mechanism of Action

The therapeutic action of TUB-040 is a multi-step process that leverages both targeted antibody binding and potent cytotoxic payload delivery.

- Target Binding and Internalization: The anti-NaPi2b antibody component of TUB-040 binds with high affinity to the NaPi2b receptor on the surface of cancer cells.[1][7] Following binding, the ADC-receptor complex is internalized into the cell.[1][7]
- Payload Release: Once inside the tumor cell, the cleavable linker is processed, releasing the exatecan payload.[3]
- Induction of Apoptosis: Exatecan, a potent topoisomerase I inhibitor, induces DNA damage in the cancer cell, leading to cell cycle arrest and apoptosis.[1]
- Bystander Effect: A crucial aspect of TUB-040's mechanism is its demonstrated bystander activity. The released, cell-permeable exatecan can diffuse out of the targeted NaPi2bpositive cancer cell and kill neighboring NaPi2b-negative tumor cells, thus overcoming tumor heterogeneity.[1][8]





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Figure 1: Mechanism of Action of TUB-040.



Preclinical Data

Comprehensive preclinical studies have demonstrated the robust anti-tumor activity and favorable safety profile of TUB-040.

In Vitro Studies

In vitro assays have confirmed the high-affinity binding of TUB-040 to NaPi2b-expressing cancer cells, leading to efficient internalization.[1][7] The ADC has shown potent, target-specific cytotoxicity against NaPi2b-positive cancer cell lines.[1] Furthermore, significant bystander killing of NaPi2b-negative cells has been observed in co-culture assays.[1]

Table 1: In Vitro Activity of TUB-040

Assay	Cell Line	Result
Binding Affinity (EC50)	Recombinant NaPi2b	Sub-nanomolar
Cellular Binding (EC50)	OVCAR-3 (NaPi2b-High)	Single-digit nanomolar
Cytotoxicity	NaPi2b-expressing cells	Potent and target-specific
Bystander Effect	Co-culture with NaPi2b- negative cells	Demonstrated killing of negative cells

In Vivo Studies

In vivo studies using cell line-derived (CDX) and patient-derived (PDX) xenograft models of ovarian and non-small cell lung cancer have shown significant and long-lasting anti-tumor activity of TUB-040.[6] A single intravenous administration of TUB-040 resulted in complete tumor remission in the OVCAR-3 ovarian cancer model at a minimally effective dose (MED) of 1 mg/kg.[2]

Table 2: In Vivo Efficacy of TUB-040 in OVCAR-3 Xenograft Model



Dose	Outcome	Duration of Response
0.5 mg/kg	Strong tumor growth inhibition	Up to 49 days
1 mg/kg	Complete tumor regression	Over 60 days
3 mg/kg	Complete tumor regression	Over 60 days

Pharmacokinetic analyses in rats have shown that TUB-040 has a favorable profile with dose-proportionality and high stability, as indicated by superimposable curves for the total antibody and the intact ADC.[1][2] Importantly, preclinical toxicology studies in rats, a pharmacologically relevant species, have indicated that TUB-040 is well-tolerated, with no evidence of lung toxicity or thrombocytopenia.[2]

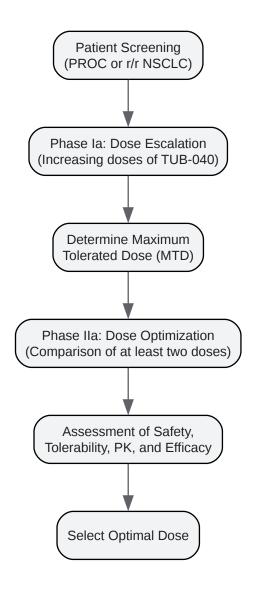
Clinical Development

TUB-040 is currently being evaluated in the NAPISTAR 1-01 (NCT06303505) clinical trial, a Phase I/IIa first-in-human study in patients with platinum-resistant high-grade ovarian cancer (PROC) and relapsed/refractory adenocarcinoma non-small cell lung cancer (NSCLC).[5][9]

NAPISTAR 1-01 Study Design

The study consists of a dose-escalation phase to determine the maximum tolerated dose (MTD) and a dose-optimization phase to identify the optimal dose for further development.[9] TUB-040 is administered intravenously every 3 weeks.[9]





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Figure 2: NAPISTAR 1-01 Clinical Trial Workflow.

Interim Clinical Results

Interim data from the dose-escalation part of the PROC cohort, presented at the ESMO Congress 2025, have shown promising clinical activity and a favorable safety profile for TUB-040.[5] In heavily pre-treated, biomarker-unselected patients, TUB-040 demonstrated a high overall response rate.[5]

Table 3: Interim Efficacy Results from NAPISTAR 1-01 in PROC Patients (Dose Levels 1.67 – 3.3 mg/kg)



Efficacy Endpoint	Result
Overall Response Rate (ORR)	59%
Confirmed ORR (cORR)	50%
ORR Range	50% - 67%

The treatment was generally well-tolerated, with the majority of treatment-emergent adverse events (TEAEs) being Grade 1 or 2.[5] Notably, there were no reports of clinically relevant bleeding, pneumonitis, ocular toxicity, stomatitis, or neuropathy.[5]

Experimental ProtocolsIn Vitro Cytotoxicity Assay

To assess the cytotoxic activity of TUB-040, target cells were incubated with increasing concentrations of the ADC for 7 days. Cell viability was subsequently determined using a resazurin-based assay, which measures metabolic activity. The fluorescence emission at 590 nm was quantified to generate dose-response curves.[1]

Bystander Effect Assay

The bystander effect of TUB-040 was evaluated using a co-culture system. NaPi2b-positive cells were cultured with NaPi2b-negative cells and treated with TUB-040 for 5 days. The viability of each cell population was then analyzed by flow cytometry to determine the extent of killing of the NaPi2b-negative bystander cells.[1]

OVCAR-3 Xenograft Model

Female athymic nude mice were subcutaneously implanted with OVCAR-3 human ovarian adenocarcinoma cells. When tumors reached a predetermined size, mice were randomized into treatment and control groups. TUB-040 was administered as a single intravenous injection. Tumor volume and body weight were monitored regularly to assess efficacy and tolerability.[10] [11]

Conclusion



TUB-040 is a promising, next-generation antibody-drug conjugate with a well-defined mechanism of action that includes potent, targeted cytotoxicity and a significant bystander effect. Preclinical studies have demonstrated its robust anti-tumor efficacy and favorable safety profile. Early clinical data from the NAPISTAR 1-01 trial in heavily pre-treated ovarian cancer patients are encouraging, showing a high overall response rate and good tolerability. The ongoing clinical development will further elucidate the therapeutic potential of TUB-040 as a novel treatment option for patients with NaPi2b-expressing solid tumors.

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References

- 1. TUB-040, a Homogeneous and Hydrophilic NaPi2b-Targeting ADC with Stably Linked Exatecan, Exhibits Long-lasting Antitumor Activity and a Well-Tolerated Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TUB-040, a Homogeneous and Hydrophilic NaPi2b-Targeting ADC with Stably Linked Exatecan, Exhibits Long-lasting Antitumor Activity and a Well-Tolerated Safety Profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. tubulis.com [tubulis.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates -PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. OVCAR-3 Xenograft Model Altogen Labs [altogenlabs.com]
- 11. reactionbiology.com [reactionbiology.com]
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